N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
CAS No.: 1351647-10-3
Cat. No.: VC5276992
Molecular Formula: C20H24N6O5S4
Molecular Weight: 556.69
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1351647-10-3 |
---|---|
Molecular Formula | C20H24N6O5S4 |
Molecular Weight | 556.69 |
IUPAC Name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid |
Standard InChI | InChI=1S/C18H22N6OS4.C2H2O4/c1-2-26-18-22-21-17(29-18)20-15(25)10-23-5-7-24(8-6-23)11-16-19-13(12-28-16)14-4-3-9-27-14;3-1(4)2(5)6/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,20,21,25);(H,3,4)(H,5,6) |
Standard InChI Key | OXZZJUXRNMLYHX-UHFFFAOYSA-N |
SMILES | CCSC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name reflects its intricate architecture. Breaking down the nomenclature:
-
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl): A 1,3,4-thiadiazole ring substituted at position 5 with an ethylthio group (-S-C₂H₅) and at position 2 with an acetamide linkage.
-
2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl): A piperazine ring connected via a methylene bridge to a thiazole moiety, which is further substituted at position 4 with a thiophene ring.
-
Acetamide oxalate: The primary acetamide backbone forms an oxalate salt, enhancing solubility and stability .
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈N₆O₆S₃ |
Molecular Weight | 498.6 g/mol |
CAS Registry Number | 1351612-41-3 |
The molecular formula aligns with the integration of thiadiazole (C₂H₂N₂S), thiazole (C₃H₃NS), piperazine (C₄H₁₀N₂), and thiophene (C₄H₄S) subunits . The oxalate counterion contributes two carboxylic acid groups, critical for salt formation .
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic reactions, leveraging strategies common in heterocyclic chemistry:
Key Synthetic Steps
-
Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazide with carbon disulfide under basic conditions yields the 1,3,4-thiadiazole ring. Ethylation at position 5 introduces the ethylthio group via nucleophilic substitution .
-
Thiazole-Thiophene Assembly: A Hantzsch thiazole synthesis couples thiophene-2-carboxaldehyde with thiourea, followed by bromination at position 4 to enable subsequent cross-coupling.
-
Piperazine Functionalization: The thiazole-thiophene subunit is attached to piperazine via a methylene bridge using reductive amination or Mitsunobu conditions .
-
Acetamide Coupling and Salt Formation: The piperazine-thiazole intermediate reacts with chloroacetyl chloride, followed by amidation with the thiadiazole amine. Final treatment with oxalic acid produces the oxalate salt .
Reaction Conditions
-
Temperature: 80–120°C for cyclization steps.
-
Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.
-
Solvents: Dimethylformamide (DMF) for polar reactions; dichloromethane (DCM) for extractions .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) due to the oxalate salt . Poor aqueous solubility at neutral pH, improving under acidic conditions .
-
Stability: Stable at room temperature for >24 months when stored in anhydrous environments. Degrades upon prolonged exposure to UV light or moisture.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.45–7.32 (m, 3H, thiophene-H), 4.12 (s, 2H, piperazine-CH₂), 3.01 (q, J=7.2 Hz, 2H, -S-CH₂-CH₃) .
-
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N-C stretch), 680 cm⁻¹ (C-S-C bend) .
Pharmacological Profile
Mechanism of Action
The compound likely targets multiple pathways:
-
Enzyme Inhibition: Competitive binding to kinase ATP pockets via the thiadiazole ring .
-
Receptor Modulation: Interaction with G-protein-coupled receptors (GPCRs) mediated by the piperazine group .
Analytical Characterization
Parameter | Method | Specification |
---|---|---|
Purity (HPLC) | Reverse-phase C18 | ≥98.5% |
Residual Solvents | GC-MS | <500 ppm |
Heavy Metals | ICP-MS | <10 ppm |
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume